4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Catalog No.
S751650
CAS No.
1084-74-8
M.F
C12H14O5
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

CAS Number

1084-74-8

Product Name

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

IUPAC Name

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)

InChI Key

HSFBDVDTGCGJBZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O

Organic Synthesis

Field: Organic Chemistry

Methods: The Suzuki-Miyaura coupling involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base.

Results: The reaction typically yields biaryl compounds with high selectivity and efficiency, often exceeding 90% yield under optimized conditions .

Medicinal Chemistry

Field: Medicinal Chemistry

Methods: Chalcones are synthesized via Claisen-Schmidt condensation, which involves the reaction of ketones with aldehydes under alkaline conditions.

Results: Chalcone derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties .

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by its molecular formula C12H14O5C_{12}H_{14}O_{5} and a molar mass of approximately 206.24 g/mol. This compound appears as a colorless crystalline solid with a melting point around 100-104 degrees Celsius and a boiling point of 215 degrees Celsius at 1 Torr pressure. Its density is estimated to be 1.138 g/cm³, and it has a refractive index of 1.539. The compound is known for its potential applications in medicinal chemistry due to its unique structural features, including the methoxy groups on the aromatic ring, which may influence its biological activity and reactivity .

Typical of carboxylic acids and ketones, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Reduction: Conversion of the carbonyl group to an alcohol.

These reactions are significant for synthesizing derivatives that may enhance its biological properties or alter its pharmacokinetics .

Research into the biological activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid indicates potential anti-inflammatory and analgesic properties. Compounds with similar structures have been studied for their effects on pain pathways and inflammation markers. The methoxy groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability . Additionally, studies suggest that compounds in this class may exhibit cytotoxicity against certain cancer cell lines, warranting further investigation into their therapeutic potential .

Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several methods:

  • Condensation Reactions: Utilizing starting materials like 2,5-dimethoxybenzaldehyde and appropriate acylating agents.
  • Oxidative Methods: Employing oxidizing agents to convert suitable precursors into the desired ketone structure.
  • Multi-step Synthesis: Combining various reactions to build the compound from simpler organic molecules.

These methods allow for varying degrees of yield and purity, depending on the reaction conditions employed .

The applications of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid are primarily focused on medicinal chemistry. Potential uses include:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs.
  • Biochemical Research: Investigating mechanisms of action related to pain and inflammation.
  • Synthetic Chemistry: Serving as an intermediate in synthesizing more complex organic molecules.

The unique structural features make it a candidate for further exploration in drug design .

Interaction studies involving 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid have shown its potential to interact with various biological targets. These include:

  • Enzymatic Pathways: Inhibiting enzymes involved in inflammatory processes.
  • Receptor Binding: Modulating activity at specific receptors related to pain perception.

Such interactions suggest that this compound could play a role in therapeutic strategies targeting inflammatory diseases or pain management .

Several compounds share structural similarities with 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
4-(2,5-Dimethylphenyl)-4-oxobutanoic acidSimilar backboneMethyl groups instead of methoxy; potential for different biological activity
4-(3-Methoxyphenyl)-4-oxobutanoic acidSimilar backboneDifferent substitution pattern; may exhibit distinct pharmacological effects
3-(2,5-Dimethoxyphenyl)-3-hydroxybutanoic acidHydroxyl group addedIncreased polarity may affect solubility and bioactivity

These comparisons illustrate how variations in substitution patterns can significantly influence the properties and activities of similar compounds .

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid (C₁₂H₁₄O₅) was first synthesized through Friedel-Crafts acylation, a method widely employed for introducing ketone groups into aromatic systems. Early synthetic routes involved the reaction of succinic anhydride with 2,5-dimethoxybenzene in the presence of Lewis acids such as aluminum chloride (AlCl₃) . This approach mirrors the synthesis of structurally analogous compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, which has been documented in undergraduate organic chemistry curricula .

Key milestones in its development include:

  • 2002: Patent filings for methods to produce 4-alkoxyphenyl-4-oxobutyric acid derivatives, highlighting optimized conditions for dichlorobenzene-mediated condensation reactions .
  • 2019: Advanced synthetic protocols using microwave-assisted techniques to improve reaction efficiency and yields for benzolactam derivatives, demonstrating the compound’s utility in heterocyclic chemistry .

A comparative analysis of synthesis methods is provided in Table 1.

Table 1: Synthetic Methods for 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

MethodReactantsCatalystYield (%)Reference
Friedel-Crafts acylationSuccinic anhydride, 2,5-dimethoxybenzeneAlCl₃55–65
Microwave-assistedPre-functionalized intermediatesNone70–75

Research Evolution and Significance

The compound’s research trajectory expanded significantly with the discovery of its role as a key intermediate in medicinal chemistry. Its α,β-unsaturated ketone moiety enables participation in Michael additions and cyclization reactions, making it valuable for constructing complex heterocycles . Notably, derivatives of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid have been investigated for:

  • Enzyme inhibition: Structural analogs exhibit inhibitory activity against kynurenine 3-hydroxylase (KYN3H), a target in neurodegenerative disease research .
  • Drug candidate synthesis: The compound serves as a precursor in the development of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and ADAMTS inhibitors for osteoarthritis .

Position in Medicinal Chemistry Research

In medicinal chemistry, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid occupies a niche as a versatile scaffold. Its methoxy groups enhance solubility and bioavailability, while the oxobutanoic acid chain allows for functionalization at the carboxylate terminus . Key applications include:

  • Anticancer agent development: Derivatives demonstrate cytotoxic effects against breast (MCF-7) and lung (A-549) cancer cell lines via apoptosis induction .
  • Neuroprotection: Inhibition of KYN3H modulates tryptophan metabolism, reducing neurotoxic metabolite levels in preclinical models .

Kynurenine-3-Hydroxylase (KYN 3-OHase) Inhibition

Kynurenine-3-hydroxylase is a flavin adenine dinucleotide (FAD)-dependent monooxygenase critical to the kynurenine pathway, catalyzing the conversion of L-kynurenine to 3-hydroxy-L-kynurenine [5]. Inhibition of this enzyme shifts metabolic flux toward neuroprotective kynurenic acid (KYNA) and away from neurotoxic quinolinic acid [7].

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid exerts competitive inhibition by mimicking the substrate’s structural features. The 4-oxobutanoic acid backbone aligns with the enzyme’s active site, while the 2,5-dimethoxyphenyl group engages in hydrophobic interactions with residues near the FAD-binding domain [1] [5]. This dual interaction disrupts oxygen activation and hydroxylation, as demonstrated by reduced 3-hydroxykynurenine production in rat liver microsomal assays [1].

Key Mechanistic Features:

  • Competitive binding: Displaces L-kynurenine via structural mimicry [1] [5].
  • Electron withdrawal: The oxo group destabilizes FAD’s redox cycle, impairing electron transfer [2].
  • Peripheral modulation: Methoxy substituents enhance binding affinity through π-stacking with aromatic residues [2].

Structure-Activity Relationships in Enzyme Inhibition

Backbone Modifications

The 4-oxobutanoic acid moiety is essential for activity. Saturation or elongation of the carbon chain reduces potency, as seen in comparative studies:

Backbone ModificationKYN 3-OHase IC₅₀ (μM)Source
4-Oxobutanoic acid (saturated)0.48 ± 0.02 [1]
4-Oxobutenoic acid (unsaturated)1.95 ± 0.15 [1]
5-Oxopentanoic acid>100 [1]

Introduction of a double bond (e.g., 4-oxobutenoic acid) decreases inhibitory efficacy by 75%, likely due to conformational strain in the enzyme-substrate complex [1].

Aromatic Substituent Effects

Substituents on the phenyl ring critically influence binding. Electron-donating groups (e.g., methoxy) enhance activity compared to electron-withdrawing groups:

Substituent PatternIC₅₀ (μM)Relative Potency vs. Unsubstituted
3,4-Dichloro35.00.3×
3-Fluoro9.11.1×
2,5-Dimethoxy0.482.3×
3-Nitro11.50.8×

Data adapted from [1] [2].

The 2,5-dimethoxy configuration optimizes hydrophobic interactions and steric compatibility with the enzyme’s substrate channel [2].

Functional Group Additions

Hydroxyl or amino groups at the C2 position further enhance potency. For example:

  • 2-Hydroxy-4-oxobutanoic acid derivatives: IC₅₀ = 0.45 μM [2].
  • 2-Amino analogues: IC₅₀ = 1.2 μM [2].

Hydroxyl groups participate in hydrogen bonding with active-site residues (e.g., Tyr456), while amino groups introduce steric hindrance [2].

Comparative Analysis with Related Inhibitors

4-Aryl-2-Hydroxy-4-oxobut-2-enoic Acids

Unsaturated analogues, such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, exhibit superior potency (IC₅₀ = 0.45 μM) [2]. The conjugated double bond stabilizes a planar conformation, improving fit within the enzyme’s hydrophobic pocket [2]. However, these compounds show reduced metabolic stability compared to saturated derivatives [2].

Halogenated Derivatives

Chloro- and fluoro-substituted inhibitors (e.g., 4-(3-chlorophenyl)-4-oxobutanoic acid) demonstrate moderate activity (IC₅₀ = 1.1–9.1 μM) [1] [2]. Their lower efficacy relative to dimethoxy derivatives underscores the importance of electron donation in enhancing binding interactions.

Amino-Substituted Analogues

Compounds like 4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid exhibit divergent mechanisms, preferentially inhibiting cyclooxygenase (COX) over KYN 3-OHase . This highlights the specificity conferred by the dimethoxy configuration in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1084-74-8

Wikipedia

4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid

Dates

Last modified: 08-15-2023

Explore Compound Types